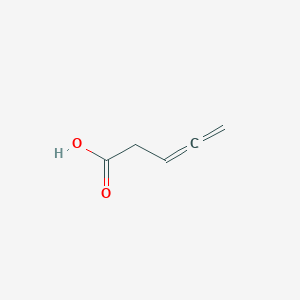

Penta-3,4-dienoic acid

Description

Overview of Isomeric Pentadienoic Acids and Their Distinct Reactivities

The isomers of pentadienoic acid, primarily penta-3,4-dienoic acid and penta-2,4-dienoic acid, provide a compelling case study in how the arrangement of double bonds dictates chemical behavior.

Focus on this compound (Allene System)

This compound, with its terminal allene (B1206475) moiety, is a high-energy, strained molecule. The central sp-hybridized carbon of the allene is a center of unique reactivity. Allenic acids, in general, are valuable intermediates in organic synthesis. acs.org They can be synthesized from propargylic precursors and undergo a variety of stereospecific conversions. acs.org For instance, they can be cyclized to form butenolides, a class of compounds with significant biological activity. acs.org The electrophilic reactions of allenes, including allenoic acids, have been extensively studied, leading to the development of regio- and stereoselective methods for the synthesis of highly functionalized molecules. nih.gov The reactivity of the allene system is influenced by the electronic nature of its substituents. rsc.org In the case of this compound, the carboxylic acid group can influence the outcome of reactions at the allene.

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C5H6O2 | nih.gov |

| Molecular Weight | 98.10 g/mol | nih.gov |

| CAS Number | 60053-24-9 | nih.gov |

| SMILES | C=C=CCC(=O)O | nih.gov |

Comparative Analysis with Penta-2,4-dienoic Acid (Conjugated Diene System)

In contrast to the allenic system of this compound, penta-2,4-dienoic acid features a conjugated diene system, where the two double bonds are separated by a single bond. This conjugation leads to a more stable, delocalized π-electron system. libretexts.org This difference in electronic structure results in markedly different reactivity.

Penta-2,4-dienoic acid is a classic diene for Diels-Alder reactions, a powerful tool for the construction of six-membered rings. smolecule.comsoton.ac.uk The conjugated system readily participates in [4+2] cycloadditions with various dienophiles. smolecule.com Furthermore, this conjugated dienoic acid and its derivatives are utilized in polymer chemistry and as precursors in the synthesis of pharmaceuticals and other complex molecules. ontosight.aismolecule.com The oxidation kinetics of conjugated dienes like penta-2,4-dienoic acid also differ significantly from their non-conjugated counterparts. researchgate.net

The following table outlines the properties of penta-2,4-dienoic acid for comparison:

| Property | Value | Source |

| IUPAC Name | (2E)-penta-2,4-dienoic acid | nih.gov |

| Molecular Formula | C5H6O2 | nih.gov |

| Molecular Weight | 98.10 g/mol | nih.gov |

| CAS Number | 21651-12-7, 626-99-3 | nih.gov |

| SMILES | C=C/C=C/C(=O)O | nih.gov |

The distinct reactivities of these two isomers are summarized below:

| Feature | This compound (Allene) | Penta-2,4-dienoic Acid (Conjugated Diene) |

| Diene System | Cumulated | Conjugated |

| Stability | Less stable, higher energy | More stable due to resonance |

| Primary Reactivity | Electrophilic additions, cycloadditions (e.g., [2+2]), cyclizations to butenolides | Diels-Alder [4+2] cycloadditions, polymerization |

Research Trajectories in Pentadienoic Acid Chemistry

Current research involving pentadienoic acids is diverse and expanding. One significant area of focus is their use as building blocks in the total synthesis of complex natural products and their analogs. mdpi.com The unique reactivity of both allenic and conjugated pentadienoic acids allows for the efficient construction of intricate molecular architectures.

Another major research direction is the development of novel catalytic methods that utilize these dienoic acid scaffolds. This includes the design of new decarboxylative coupling reactions and the exploration of their utility in creating carbon-carbon bonds in a controlled and efficient manner. beilstein-journals.org For example, recent studies have shown that dienoic acids can be coupled with pentadienyl alcohols using palladium catalysis to generate 1,3,6,8-tetraenes. beilstein-journals.org

Furthermore, there is growing interest in the application of pentadienoic acid derivatives in materials science, particularly in the synthesis of new polymers with specific properties. ontosight.aismolecule.com The photodimerization reactions of arylpenta-2,4-dienoic acids are also being investigated for the selective synthesis of cyclobutane (B1203170) derivatives. acs.orgnih.gov The exploration of the biological activities of novel pentadienoic acid derivatives, inspired by naturally occurring compounds like abscisic acid, continues to be a fruitful area of research. chinbullbotany.comnaturalproducts.net

Structure

3D Structure

Properties

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h3H,1,4H2,(H,6,7) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKUOYDGUJCKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40603554 | |

| Record name | Penta-3,4-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60053-24-9 | |

| Record name | Penta-3,4-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Pentadienoic Acid Scaffolds

Targeted Synthesis of Penta-3,4-dienoic Acid

This compound is an allenic carboxylic acid that has garnered interest due to its unique structural features. Its synthesis requires methods that can effectively construct the allene (B1206475) moiety while incorporating a carboxylic acid group.

Propargyl bromide is a key reagent in the synthesis of various propargyl derivatives, which can serve as precursors to allenes. One notable approach to a related precursor for 'clickable' biodegradable polylactides, 2-hydroxy-4-pentynoic acid, involves a Reformatsky-type reaction of propargyl bromide with ethyl glyoxylate (B1226380) in the presence of activated zinc. This method, however, utilizes expensive and unstable starting materials, with propargyl bromide being shock-sensitive and prone to thermal explosive decomposition.

A safer and more economical route to a precursor of this compound involves the use of propargyl alcohol and diethyl 2-acetamidomalonate. In this multi-step synthesis, propargyl alcohol is first converted to propargyl tosylate. This is followed by the alkylation of diethyl 2-acetamidomalonate with the propargyl tosylate. The resulting product then undergoes a one-pot sequence of hydrolysis, decarboxylation, diazotization, and hydroxylation to yield 2-hydroxy-4-pentynoic acid.

| Reagent 1 | Reagent 2 | Key Conditions | Product | Reference |

| Propargyl bromide | Ethyl glyoxylate | Activated zinc | Ethyl 2-hydroxy-4-pentynoate | |

| Diethyl 2-acetamidomalonate | Propargyl tosylate | Potassium tert-butoxide, dioxane | Diethyl 2-acetamido-2-propargylmalonate |

Beyond propargyl bromide-based methods, other strategies have been developed for the synthesis of allene-containing carboxylic acids. A significant advancement in this area is the copper hydride (CuH)-catalyzed hydrocarboxylation of allenes. This method allows for the preparation of α-chiral carboxylic acid derivatives, including those with all-carbon quaternary centers. The reaction employs a commercially available fluoroformate as the carboxylation reagent and proceeds with high enantioselectivity.

Gold-catalyzed reactions also provide a valuable tool for the synthesis of allene derivatives. These catalysts can be used in the hydrofunctionalization of allenes with carboxylic acids, leading to the formation of unsaturated esters.

Advanced Synthetic Routes to Penta-2,4-dienoic Acid and its Substituted Derivatives

Penta-2,4-dienoic acid and its derivatives are conjugated systems that are important in various chemical syntheses. A range of classical and modern synthetic methods are available for their preparation.

The Knoevenagel condensation is a powerful method for forming carbon-carbon bonds and is particularly useful for synthesizing α,β-unsaturated acids. The Doebner modification of this reaction is especially relevant for the synthesis of trans-2,4-pentadienoic acid. This modification involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine (B92270). The condensation is followed by a decarboxylation step. For instance, the reaction of acrolein with malonic acid in pyridine yields trans-2,4-pentadienoic acid.

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Reference |

| Acrolein | Malonic acid | Pyridine | trans-2,4-Pentadienoic acid | |

| Crotonaldehyde | Malonic acid | Pyridine | Sorbic acid |

The Favorskii rearrangement is a reaction of α-halo ketones with a base to form carboxylic acid derivatives, often involving a ring contraction in cyclic substrates. This rearrangement can also be applied to acyclic systems to produce highly branched carboxylic acids. A facile and stereoselective preparation of (Z)-2,4-pentadienoates can be achieved through a Favorskii rearrangement of 1,3,4-tribromo-2-alkanones with methanolic sodium methoxide. This method demonstrates high (Z) selectivity around the α,β-double bond. The reaction proceeds through a cyclopropanone (B1606653) intermediate which is then attacked by a nucleophile.

Dienamides, which are derivatives of dienoic acids, are important motifs in natural products and can be synthesized through various stereoselective methods. One approach involves the Curtius rearrangement of dienoic acid azides. Another general method is the acylation of vinylimines in the presence of a tertiary amine.

More advanced methods include palladium-catalyzed reactions. A palladium-catalyzed stereo-convergent aminocarbonylation of 1,3-dienes with nitroarenes has been developed to produce (E,E)-dienamides with high stereoselectivity. This reaction is notable for its ability to convert mixtures of E/Z isomers of 1,3-dienes into a single (E,E)-dienamide product. Additionally, a one-step synthesis of dienamides from imides has been reported, which preferentially forms Z,E-dienamides in good yields.

Palladium-Catalyzed Arylation and Vinylation Techniques

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been instrumental in the arylation and vinylation of various organic molecules. These methods offer a direct way to introduce aryl and vinyl groups into the pentadienoic acid scaffold.

The Heck reaction, a cornerstone of palladium catalysis, facilitates the vinylation of organic halides. researchgate.netscirp.orgsemanticscholar.org This reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. researchgate.netsemanticscholar.org For the synthesis of pentadienoic acid derivatives, a suitably protected pentadienoic acid precursor with a halide at a specific position could be coupled with an aryl or vinyl boronic acid or other organometallic reagent. The choice of catalyst, often palladium acetate (B1210297) or a preformed palladium complex with phosphine (B1218219) ligands, is crucial for the reaction's success. researchgate.net The reaction conditions, including the choice of solvent (such as acetonitrile, dimethylformamide, or N-methylpyrrolidinone) and base (tertiary amines, potassium carbonate), are optimized to achieve high yields and selectivity. researchgate.netsemanticscholar.org

A significant advancement in this area is the oxidative Heck vinylation, which allows for the coupling of vinyl boronic acids with terminal olefins. nih.gov This method is particularly useful for creating complex dienes and polyenes with high stereoselectivity, which is relevant to the pentadienoic acid structure. nih.gov The use of a Pd(II)/sulfoxide catalyst system has been shown to suppress unwanted side reactions like palladium-hydride isomerizations, leading to cleaner products. nih.gov

Palladium-catalyzed α-arylation is another key technique, particularly for ester derivatives of pentadienoic acid. researchgate.netnih.gov This reaction involves the direct coupling of an aryl halide with the α-carbon of an ester enolate. researchgate.netnih.gov The challenge in these reactions is often to ensure that the rate of the desired coupling reaction is faster than competing side reactions like Claisen condensation. researchgate.netnih.gov The selection of the appropriate palladium catalyst and ligands is critical to achieving high yields in these transformations. researchgate.net

Table 1: Key Features of Palladium-Catalyzed Arylation and Vinylation Techniques

| Technique | Description | Key Components | Advantages |

|---|---|---|---|

| Heck Vinylation | Couples an organic halide with an alkene. | Palladium catalyst, base, solvent. | Versatile for C-C bond formation at vinylic positions. researchgate.netsemanticscholar.org |

| Oxidative Heck Vinylation | Couples a vinyl boronic acid with a terminal olefin. | Pd(II)/sulfoxide catalyst. | High stereoselectivity for complex dienes. nih.gov |

| α-Arylation | Couples an aryl halide with an ester enolate at the α-position. | Palladium catalyst, ligands. | Direct introduction of aryl groups at the α-carbon. researchgate.netnih.gov |

γ-Alkylation Strategies for Functionalized Dienols

The selective functionalization of dienols at the γ-position is a synthetic challenge that can be addressed through various modern catalytic methods. These strategies are important for creating substituted pentadienoic acid precursors.

One innovative approach involves the use of photoredox catalysis to achieve highly selective γ-alkylation of unsaturated aldehydes (enals). rsc.org This method utilizes visible light to generate radical species that can then react at the γ-position with high regioselectivity. rsc.org This technique has been successfully applied to introduce a variety of alkyl groups into enal systems, which are structurally related to pentadienoic acids. rsc.org

Dienamine catalysis represents another powerful strategy for the enantioselective alkylation of α,β-unsaturated aldehydes. nih.govacs.org In this approach, the aldehyde is first converted into a dienamine intermediate by reacting with a chiral secondary amine catalyst. nih.govacs.org This activation allows for a nucleophilic attack at the γ-position by a suitable electrophile, such as a stabilized carbocation, with high enantioselectivity. nih.govacs.org This method has been demonstrated to be effective for the γ-alkylation of linear α,β-unsubstituted enals. nih.gov

Metal-mediated alkylation of unactivated allylic alcohols offers a direct route to functionalized 1,4-dienes, which can be precursors to pentadienoic acids. nih.gov This reaction proceeds with allylic transposition and can deliver stereodefined products in a regioselective manner. nih.gov

Table 2: Comparison of γ-Alkylation Strategies

| Strategy | Activating Principle | Key Features |

|---|---|---|

| Photoredox Catalysis | Visible light-induced radical formation. | High regioselectivity for γ-functionalization of enals. rsc.org |

| Dienamine Catalysis | Formation of a dienamine intermediate. | Enables enantioselective γ-alkylation of α,β-unsaturated aldehydes. nih.govacs.org |

| Metal-Mediated Alkylation | Metal-mediated coupling of allylic alcohols. | Regio- and stereoselective synthesis of 1,4-dienes. nih.gov |

Scalable Production Methods for Pentadienoic Acid Derivatives

The transition from laboratory-scale synthesis to large-scale production of pentadienoic acid derivatives requires careful consideration of reaction conditions, efficiency, and purification methods. The goal is to develop a process that is not only high-yielding but also cost-effective and environmentally sustainable.

Optimization of Reaction Conditions for Large-Scale Synthesis

Optimizing reaction conditions is a critical step in developing a scalable synthetic process. This involves a systematic evaluation of various reaction parameters to maximize yield and minimize impurities.

For large-scale synthesis, moving from batch processing to continuous flow chemistry can offer significant advantages. nih.govresearchgate.netsemanticscholar.org Flow chemistry allows for better control over reaction parameters such as temperature and mixing, leading to improved consistency and safety. nih.gov The use of photochemical flow reactors, for example, has been shown to be effective for the large-scale synthesis of complex molecules. nih.govresearchgate.net

The choice and concentration of reagents and catalysts are also crucial. For instance, in palladium-catalyzed reactions, minimizing the catalyst loading without compromising the reaction efficiency is a key consideration for cost reduction. researchgate.net The selection of an appropriate solvent that is both effective for the reaction and easy to remove and recycle is another important factor. researchgate.net

A thorough understanding of the reaction mechanism can aid in identifying potential bottlenecks and side reactions. mdpi.com By modulating the flux of key metabolic nodes in biosynthetic pathways, for example, the production of a target molecule can be significantly increased. mdpi.com While this is more directly applicable to biotechnological production, the principle of identifying and controlling key reaction steps is also relevant to chemical synthesis.

Techniques for Compound Purification

Crystallization is a widely used and often highly effective method for purifying solid compounds. orgsyn.org By carefully selecting the solvent system and controlling the cooling rate, it is often possible to obtain highly pure crystalline material. orgsyn.org This technique is particularly advantageous for large-scale production due to its simplicity and low cost.

Chromatographic techniques, such as column chromatography, are also commonly employed for purification. orgsyn.org While highly effective at separating complex mixtures, scaling up column chromatography can be challenging and costly. However, for high-value compounds, it may be a necessary step. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is critical for achieving good separation. orgsyn.org

Extraction is another important purification technique, particularly for isolating the desired compound from a reaction mixture. nih.gov By choosing an appropriate solvent, the product can be selectively extracted from the aqueous or organic phase. nih.gov Subsequent washing steps can further remove impurities.

For ester derivatives, the preparation of different types of esters, such as phenacyl esters, can facilitate purification by high-performance liquid chromatography (HPLC), as these derivatives often have strong UV absorbance. aocs.org

Table 3: Overview of Purification Techniques

| Technique | Principle | Advantages for Large-Scale Production |

|---|---|---|

| Crystallization | Difference in solubility between the compound and impurities. | Cost-effective, can yield high purity. orgsyn.org |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | High separation efficiency for complex mixtures. orgsyn.org |

| Extraction | Differential solubility of compounds in immiscible liquids. | Effective for initial workup and separation from reaction byproducts. nih.gov |

| Derivatization | Conversion to a derivative with properties more amenable to purification. | Can improve detectability and separation in HPLC. aocs.org |

Chemical Reactivity and Mechanistic Investigations of Pentadienoic Acid Systems

Fundamental Reactivity of the Allene (B1206475) Moiety in Penta-3,4-dienoic Acid

This compound is characterized by a terminal allene group, a motif consisting of two cumulative double bonds. This arrangement imparts unique reactivity to the molecule, making it a versatile substrate for various chemical transformations. The sp-hybridized central carbon and the orthogonal π-systems of the allene are key to its chemical behavior.

The allenic moiety in this compound and its derivatives can undergo several intramolecular rearrangements, often catalyzed by transition metals, particularly gold. These cyclizations are efficient methods for the synthesis of heterocyclic compounds.

Gold(I) catalysts, being soft Lewis acids, readily activate the allene system, facilitating intramolecular nucleophilic attack by the carboxylic acid or a derivative. This can lead to the formation of lactones. For instance, the gold-catalyzed cyclization of allenic carbamates can regioselectively produce 1,3-oxazinan-2-ones or 1,3-oxazin-2-ones, depending on the reaction conditions, with the former being the kinetically controlled product and the latter being thermodynamically favored. nih.gov The mechanism typically involves the coordination of the gold catalyst to the proximal double bond of the allene, followed by an oxyauration step. nih.gov

Similarly, gold-catalyzed cyclizations of allenols can lead to the formation of various cyclic ethers. nih.govacs.org The regioselectivity of these reactions can be influenced by protecting groups on the hydroxyl functionality. nih.govacs.org While specific studies on the intramolecular rearrangement of this compound itself are not extensively detailed in the reviewed literature, the behavior of structurally similar allenic acids and their derivatives provides a strong indication of its potential reaction pathways.

A summary of representative gold-catalyzed intramolecular cyclizations of allenic systems is presented below:

| Substrate Type | Catalyst System | Product Type | Key Features |

|---|---|---|---|

| Allenic Carbamates | [AuClPPh₃]/AgOTf | 1,3-Oxazinan-2-ones / 1,3-Oxazin-2-ones | Kinetically vs. thermodynamically controlled regioselectivity. nih.gov |

| Allenols | Au(I) or Au(III) complexes | Cyclic Ethers (e.g., Dihydrofurans) | Regioselectivity can be directed by protecting groups. nih.govacs.org |

| α-Allenic Alcohols | Au(I) complexes | Cyclic products via 4-exo-dig cyclization | Demonstrates unusual cyclization preference. nih.govacs.org |

The allene moiety of this compound is a versatile partner in intermolecular cycloaddition reactions, offering access to a wide array of cyclic structures. These reactions can be catalyzed by various species, including transition metals and phosphines.

[4+2] and [4+3] Cycloadditions: Allenes can participate as the two-carbon component in these cycloadditions. For example, rhodium catalysts can facilitate the [4+3] cycloaddition between vinylcarbenes and dienes, leading to the formation of seven-membered rings. nih.gov Nickel-catalyzed hetero-[4+2] cycloadditions between enones and allenes yield highly substituted dihydropyrans. rsc.org

[3+2] Cycloadditions: The phosphine-catalyzed [3+2] cycloaddition of allenes with electron-deficient alkenes or imines, often referred to as Lu's cycloaddition, is a powerful method for constructing five-membered rings. This reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the phosphine (B1218219) on the central carbon of the allene.

[2+2] Cycloadditions: Lewis acid-promoted [2+2] cycloadditions between allenes and ketenes provide a route to cyclobutanones. These reactions are often stereoselective and can be used to construct complex polycyclic systems. nih.gov

The following table summarizes some key intermolecular cycloaddition reactions involving allenes:

| Reaction Type | Reactant Partner | Catalyst/Promoter | Product Type |

|---|---|---|---|

| [4+3] Cycloaddition | Dienes | Rhodium complexes | 1,4-Cycloheptadienes nih.gov |

| [4+2] Cycloaddition | Enones | Nickel complexes | Dihydropyrans rsc.org |

| [3+2] Cycloaddition (Lu's) | Electron-deficient alkenes/imines | Phosphines | Five-membered carbocycles and heterocycles |

| [2+2] Cycloaddition | Ketenes | Lewis acids | Cyclobutanones nih.gov |

Reaction Mechanisms of the Conjugated Diene System in Penta-2,4-dienoic Acid Derivatives

Penta-2,4-dienoic acid, an α,β-unsaturated carboxylic acid, features a conjugated diene system that influences its reactivity. nih.gov This conjugation allows for 1,2- and 1,4-addition reactions and delocalization of charge in intermediates.

Oxidation: Conjugated dienes are susceptible to oxidation. The oxidation of conjugated linoleic acids, which are structurally related to penta-2,4-dienoic acid, has been studied in the context of their antioxidant properties. nih.gov The oxidation can be initiated by free radicals, leading to the formation of hydroperoxides. nih.gov The presence of conjugated double bonds can also make the molecule susceptible to oxidative cleavage by strong oxidizing agents.

Reduction: The reduction of α,β-unsaturated carboxylic acids like penta-2,4-dienoic acid can proceed through various pathways. Catalytic hydrogenation can reduce both the carbon-carbon double bonds and the carboxylic acid group, depending on the catalyst and reaction conditions. A copper hydride-catalyzed enantioselective reduction of α,β-unsaturated carboxylic acids can yield saturated β-chiral aldehydes. nih.gov Biocatalytic systems using carboxylic acid reductases (CAR) have also been developed for the reduction of α,β-unsaturated carboxylic acids to either allylic or saturated alcohols. manchester.ac.ukrsc.org

Common reduction methods for α,β-unsaturated carbonyl compounds are summarized below:

| Method | Reagent/Catalyst | Product | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, etc. | Saturated carboxylic acid or alcohol | Conditions dependent |

| Copper Hydride Reduction | CuH complexes with chiral ligands | β-Chiral saturated aldehyde | Enantioselective 1,4-reduction nih.gov |

| Biocatalytic Reduction | Carboxylic Acid Reductase (CAR) | Allylic or saturated alcohol | Chemoselective manchester.ac.ukrsc.org |

Electrophilic Reactions: The conjugated diene system of penta-2,4-dienoic acid can undergo electrophilic addition. The reaction with electrophiles like hydrogen halides (HX) can lead to both 1,2- and 1,4-addition products. The initial protonation of one of the double bonds forms a resonance-stabilized allylic carbocation. The subsequent attack of the nucleophile at either of the carbons bearing the positive charge results in the two different adducts. libretexts.org The ratio of these products can be influenced by kinetic and thermodynamic control. youtube.com

Nucleophilic Reactions: As an α,β-unsaturated carbonyl compound, the conjugated system is susceptible to nucleophilic conjugate addition (Michael addition). Nucleophiles can attack the carbon at the 4-position, leading to a 1,4-addition product after protonation. This reactivity is a cornerstone of organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Transformations Involving Pentadienoic Acids

Transition metal catalysis plays a pivotal role in expanding the synthetic utility of both this compound and penta-2,4-dienoic acid.

For This compound , as discussed earlier, gold and rhodium are particularly effective in catalyzing intramolecular cyclizations and intermolecular cycloadditions. nih.govacs.orgnih.gov These transformations often proceed with high levels of chemo-, regio-, and stereoselectivity.

For penta-2,4-dienoic acid , palladium catalysis is especially prominent. A notable example is the decarboxylative cross-coupling reaction of 2,4-dienoic acids with aryl halides. This reaction, catalyzed by a palladium complex, allows for the synthesis of (E,E)-1,4-diarylbutadienes. acs.org The proposed mechanism involves the formation of an organometallic species after decarboxylation, which then participates in a cross-coupling cycle with the aryl halide. acs.org

The following table highlights key transition metal-catalyzed reactions for each pentadienoic acid isomer:

| Pentadienoic Acid Isomer | Transition Metal | Reaction Type | Product |

|---|---|---|---|

| This compound | Gold (Au) | Intramolecular Cyclization | Lactones, Cyclic Ethers nih.govnih.govacs.org |

| This compound | Rhodium (Rh) | Intermolecular [4+3] Cycloaddition | 1,4-Cycloheptadienes nih.gov |

| Penta-2,4-dienoic acid | Palladium (Pd) | Decarboxylative Cross-Coupling | (E,E)-1,4-Diarylbutadienes acs.org |

Palladium(0)-Catalyzed Decarboxylative and Dehydrative Coupling Reactions

Palladium(0)-catalyzed reactions of pentadienoic acid systems represent a significant area of research, enabling the formation of new carbon-carbon bonds through decarboxylative and dehydrative pathways. These reactions are particularly valuable as they often utilize readily available carboxylic acids and can proceed under mild conditions.

The efficiency and outcome of palladium(0)-catalyzed decarboxylative coupling reactions are highly dependent on the nature of the ligands employed. Phosphine ligands are often necessary for these transformations to proceed effectively. For instance, in the decarboxylative coupling of dienoic acids, it has been observed that while a catalyst like Pd(PPh₃)₄ works well, an optimal palladium-to-ligand ratio is crucial. Ratios of 1:1 or 1:2 have been found to be more effective, with higher concentrations of triphenylphosphine sometimes leading to a decrease in reaction yield when using a Pd₂(dba)₃ catalyst. nih.gov The choice of ligand can also influence the electronic properties of the palladium center, which in turn affects the reaction's efficiency. A correlation has been noted where a decrease in electron density on the palladium atom leads to a decrease in the transformation's efficiency. chemrxiv.org

The substrate scope for these reactions has been explored, demonstrating that unsubstituted pentadienoic acid can undergo decarboxylative coupling, albeit sometimes resulting in a mixture of E/E, E/Z, and Z/Z isomers. nih.gov The reaction is not limited to simple pentadienoic acids; various substitutions on both the dienoic acid and its coupling partner, a pentadienyl alcohol, have been investigated to understand the reaction's versatility. nih.govnih.gov It has been noted that typical Pd(0)-catalyzed decarboxylative couplings often require an anion-stabilizing group adjacent to the carboxyl group; however, in the case of dienoic acids, this is not a prerequisite. nih.govnih.gov

Below is a table summarizing the substrate scope for the two-component decarboxylative coupling reaction.

| Entry | Dienoic Acid | Pentadienyl Group | Product(s) | Yield (%) |

| 1 | Unsubstituted Pentadienoic Acid | Unsubstituted Pentadienyl Alcohol | Mixture of E/E, E/Z, and Z/Z isomers | - |

| 2 | Substituted Dienoic Acid | Substituted Pentadienyl Alcohol | Corresponding 1,3,6,8-tetraenes | Varies |

Reaction conditions typically involve a Pd(0) catalyst, a phosphine ligand, and a solvent at ambient temperature. Yields are variable and depend on the specific substrates and reaction conditions.

The mechanism of palladium-catalyzed decarboxylative C-C bond formation is a subject of detailed investigation. For arene carboxylic acids, a proposed pathway involves an initial carboxyl exchange with a palladium(II) species, followed by a rate-determining decarboxylation to form an arylpalladium(II) intermediate. This intermediate then undergoes olefin insertion and β-hydride elimination. nih.gov

In the context of dienoic acids, a plausible mechanism involves the formation of a π-allyl palladium intermediate. The reaction is thought to proceed through the oxidative addition of an allylic carboxylate to Pd(0), generating an electron-deficient (π-allyl)palladium intermediate. nih.gov Subsequent nucleophilic attack by the allene on the π-allyl group, opposite to the palladium atom, leads to the formation of the new carbon-carbon bond. nih.gov

Another proposed mechanistic step involves the conversion of one type of η³-allyl and π-complex to another, facilitating the C-C bond formation. nih.gov It is also suggested that in some cases, the reaction may proceed through a ligand-assisted nucleopalladation via a concerted mechanism, which can be influenced by the electronic nature of the palladium catalyst. chemrxiv.org Mechanistic studies on related systems have also pointed to the involvement of dual photoredox and palladium catalysis, where oxidation leads to a π-allyl-Pd(II) species and a carboxylate, which is then oxidized to generate a radical species that participates in the C-C bond formation. rsc.org

Rhodium(I)-Catalyzed Decarbonylative C-H Bond Functionalization

Rhodium(I)-catalyzed reactions have emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical approach to complex molecule synthesis. In the context of pentadienoic acid systems, these reactions can proceed via a decarbonylative pathway.

Chelation assistance is a key strategy in rhodium-catalyzed C-H functionalization, providing control over regioselectivity and enhancing reactivity. nih.gov For the direct vinylation and dienylation of arenes using acrylic acid and (E)-penta-2,4-dienoic acid, a rhodium(I) catalyst has been shown to be effective under chelation assistance. rsc.org This approach allows for the synthesis of valuable styrenes and 1-aryl-1,3-butadienes. rsc.org The chelating group directs the rhodium catalyst to a specific C-H bond, facilitating its activation and subsequent coupling with the pentadienoic acid derivative. nih.gov The general mechanism involves the coordination of the directing group to the rhodium center, followed by C-H activation to form a rhodacycle intermediate. Subsequent steps involve coordination of the pentadienoic acid, insertion, and reductive elimination to afford the final product and regenerate the active catalyst. nih.gov

A significant advantage of the rhodium(I)-catalyzed decarbonylative C-H functionalization is the ability to perform the reaction under oxidant-free conditions. rsc.org This is in contrast to many other C-H functionalization reactions that require stoichiometric oxidants. The choice of ligand plays a critical role in the efficiency of this process. It has been observed that a bidentate phosphine ligand is optimal for the decarbonylative direct C-H vinylation and dienylation of arenes. rsc.org The optimization of the catalyst and ligand system is crucial for achieving high yields and broad substrate scope with good functional group tolerance. rsc.org

The table below summarizes the effect of different ligands on the rhodium(I)-catalyzed decarbonylative dienylation of an arene with a pentadienoic acid derivative.

| Entry | Ligand | Yield (%) |

| 1 | Monodentate Phosphine | Moderate |

| 2 | Bidentate Phosphine | High |

| 3 | No Ligand | Low to None |

Yields are generalized and intended to show the trend. Specific yields depend on the arene, pentadienoic acid derivative, and precise reaction conditions.

Photochemical Reactivity and Cycloaddition Studies

The photochemical reactivity of pentadienoic acid systems offers a distinct avenue for the synthesis of complex cyclic structures. Irradiation with light can induce cycloaddition reactions, leading to the formation of cyclobutane (B1203170) and other ring systems.

An efficient method for the selective photodimerization of 5-arylpenta-2,4-dienoic acids involves the use of a template, such as 1,8-dihydroxynaphthalene. nih.govacs.org This template-directed approach ensures the proximity of two reacting olefin units, leading to mono [2+2] cycloaddition products in good to excellent yields, with high regioselectivity and diastereoselectivity. nih.govacs.org The photochemical [2+2] cycloaddition of these dienes provides direct access to multisubstituted cyclobutanes. nih.gov While this specific example does not involve this compound, it highlights the potential for photochemical cycloadditions in related pentadienoic acid structures. The study of ketenes and allenes in [2+2] cycloadditions further underscores the utility of such reactions in forming four-membered rings. libretexts.org The development of Lewis acid-promoted [2+2] cycloadditions of allenes has also been a significant area of research, providing versatile methods for natural product synthesis. acs.org

Template-Directed Photodimerization of Aryl-Substituted Pentadienoic Acids

The photodimerization of 5-arylpenta-2,4-dienoic acids, which are vinylogous counterparts to cinnamic acids, has been a subject of interest due to the potential for creating complex cyclobutane structures through [2+2] cycloaddition reactions. nih.govfigshare.comfigshare.comacs.org However, controlling the selectivity of these reactions has been a significant challenge. Early studies on the solid-state irradiation of compounds like 5-phenylpenta-2,4-dienoic acid resulted in a complex mixture of products. acs.org

A significant advancement in controlling this reactivity involves the use of a template-directed approach. nih.govfigshare.comfigshare.comacs.org Specifically, 1,8-dihydroxynaphthalene (1,8-DHN) has been successfully employed as a covalent template to orchestrate the selective photodimerization of these dienoic acids. nih.govfigshare.comfigshare.comacs.org In this methodology, two molecules of a 5-arylpenta-2,4-dienoic acid are attached to the 1,8-DHN template, bringing the reacting olefins into close proximity. nih.govfigshare.comfigshare.comacs.org Irradiation of this template-bound assembly leads to the formation of mono [2+2] cycloaddition products in yields of up to 99%. nih.govfigshare.comfigshare.comacs.org This method is effective for both homodimerization and heterodimerization reactions, allowing for the synthesis of a variety of symmetrical and unsymmetrical cyclobutane products. nih.govacs.orgresearchgate.net The synthesis of the necessary precursors for this process begins with a Horner-Wadsworth-Emmons reaction between cinnamaldehydes and triethyl phosphonoacetate to produce esters with an (E,E) configuration, which are then hydrolyzed to yield the desired 5-arylpenta-2,4-dienoic acids. acs.org

The template-directed strategy is not only limited to cinnamic acid derivatives but has been extended to naphthalene acrylic acids, demonstrating its broader applicability. researchgate.net The success of this approach lies in the ability of the template to pre-organize the reactant molecules, aligning the double bonds in a suitable orientation for the photochemical reaction to occur efficiently and selectively. researchgate.net

Regio- and Diastereoselectivity in [2+2] Cycloaddition Products

One of the key advantages of the template-directed approach is the high degree of control over the regio- and diastereoselectivity of the [2+2] cycloaddition products. nih.govfigshare.comfigshare.comacs.org When 5-arylpenta-2,4-dienoic acids are irradiated while bound to the 1,8-DHN template, the reaction yields single regioisomers with high diastereoselectivities, ranging from a diastereomeric ratio (dr) of 3:1 to 13:1. nih.govfigshare.comfigshare.comacs.org This level of control is a significant improvement over non-templated reactions, which often result in multiple products. acs.org

The observed selectivity is attributed to the spatial arrangement of the dienoic acids enforced by the template. acs.org X-ray crystallographic analysis of the template-bound reactants provides a rationale for the observed regioselectivity, and analysis of the resulting cycloadducts confirms their stereochemistry. nih.govfigshare.comfigshare.comacs.org The photodimerization selectively produces syn-head-to-head cycloadducts out of twelve possible cycloaddition products. acs.org

The following table summarizes the results of the template-directed photodimerization of various 5-arylpenta-2,4-dienoic acid diesters, highlighting the yields and diastereoselectivities achieved.

| Entry | Reactant 1 (R¹) | Reactant 2 (R²) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenyl | Phenyl | 22a | 99 | 13:1 |

| 2 | 4-Chlorophenyl | 4-Chlorophenyl | 22b | 95 | 10:1 |

| 3 | 4-Methoxyphenyl | 4-Methoxyphenyl | 22c | 99 | 11:1 |

| 4 | Phenyl | 4-Methoxyphenyl | 22d | 98 | 3:1 |

Data sourced from The Journal of Organic Chemistry. nih.govacs.org

Recent research has also explored the use of colloidal quantum dots as photocatalysts to achieve tunable regioselectivity in [2+2] photocycloadditions, offering an alternative strategy for controlling the reaction outcome. nih.govchemrxiv.org This method has shown the potential to favor the formation of previously inaccessible syn-head-to-tail cyclobutane products. nih.govchemrxiv.org

Mechanistic Aspects of Photoinduced Transformations

The photoinduced transformations of pentadienoic acid systems primarily proceed through a [2+2] cycloaddition mechanism, a light-driven process that directly forms tetrasubstituted cyclobutanes. nih.gov The reaction is initiated by the absorption of light, leading to an excited state of the diene. mdpi.com In the case of template-directed reactions, the pre-organization of the reactants facilitates an efficient intramolecular cycloaddition. acs.org The irradiation is typically carried out using UV-A light (365 nm). acs.org

The reaction can proceed through different excited states, and the multiplicity of these states can influence the product distribution. mdpi.com For intermolecular cycloadditions, reactions proceeding through the triplet excited state of the olefin are often advantageous as they have longer lifetimes, allowing for intermolecular reactions to occur. chemrxiv.org The use of triplet sensitizers can facilitate access to these triplet states using visible light. chemrxiv.org

In the absence of a template, the photodimerization of 5-arylpenta-2,4-dienoic acids can lead to a variety of products, including those from [4+4] cycloaddition or a combination of [2+2] cycloaddition followed by a thermal Cope rearrangement to form cyclooctadiene derivatives. nih.gov The template-directed approach effectively suppresses these alternative pathways by favoring the formation of the mono [2+2] cycloaddition product. nih.gov The resulting cyclobutane adducts are stable and can be readily converted to other useful derivatives such as dicarboxylic esters, dicarboxylic acids, and diols. nih.govacs.org

Theoretical and Computational Chemistry of Pentadienoic Acid Structures and Reactions

Conformational Analysis and Energy Landscapes of Pentadienoic Acid Isomers

Conformational analysis is crucial for understanding the three-dimensional structures of molecules and their relative stabilities. For pentadienoic acid isomers, this involves examining the potential energy surface as a function of dihedral angles.

Computational studies on unsaturated carboxylic acids reveal that the rotation around single bonds, such as the C-C and C-O bonds, governs the conformational landscape. For molecules with multiple rotatable bonds, the potential energy landscape can have several local minima, corresponding to different stable conformers. The relative energies of these conformers determine their population at a given temperature.

The presence of double bonds in pentadienoic acids introduces rigidity in certain parts of the molecule. However, rotation around the single bonds connecting the sp2 and sp3 hybridized carbons allows for various spatial arrangements. The energy landscape is a function of these rotations, and computational methods such as scanning the potential energy surface by systematically changing dihedral angles can identify the most stable conformers.

Table 1: Representative Rotational Barriers for Single Bonds in Unsaturated Organic Molecules

| Bond Type | Molecule Example | Computational Method | Calculated Rotational Barrier (kcal/mol) |

| C(sp2)-C(sp3) | Propene | DFT | ~2.0 |

| C(sp3)-C(sp3) | Butane | DFT | ~5.0 (gauche-anti) |

| C-C (in formamide) | N-Benzhydrylformamide | DFT (M06-2X) | 20-23 |

| C-O (carboxyl) | Acetic Acid | Quantum Mechanics | 11-14 |

This table presents representative values for bond rotation barriers in molecules with similar structural motifs to pentadienoic acid to illustrate the expected energetic scales.

Electronic Structure and Bonding Analysis

The electronic structure of penta-3,4-dienoic acid is of particular interest due to the presence of the allene (B1206475) group, which consists of two cumulative double bonds. This arrangement leads to a unique electronic configuration and reactivity.

Computational methods like Density Functional Theory (DFT) can be used to analyze the molecular orbitals (MOs), charge distribution, and bonding characteristics of pentadienoic acid isomers. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's reactivity in many chemical reactions.

For this compound, the HOMO is expected to be associated with the π-system of the allene group, making it susceptible to electrophilic attack. The LUMO, on the other hand, would likely be a π* orbital, indicating its potential to act as an electrophile in reactions with nucleophiles.

The charge distribution within the molecule can be visualized through electrostatic potential maps. In a carboxylic acid, the oxygen atoms of the carboxyl group are electronegative and will have a partial negative charge, while the carbonyl carbon and the acidic hydrogen will have a partial positive charge reddit.comlibretexts.org. This charge separation influences the molecule's intermolecular interactions and its behavior in polar solvents. The allene moiety also exhibits a specific charge distribution that influences its reactivity in cycloaddition reactions researchgate.net.

Table 2: Calculated Electronic Properties of Representative Unsaturated Carboxylic Acids

| Molecule | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Acrylic Acid | DFT (B3LYP) | -7.2 | -0.8 | 1.8 |

| Crotonic Acid | DFT (B3LYP) | -6.9 | -0.7 | 2.1 |

| Propadiene (Allene) | DFT (BP86) | -10.6 | 1.4 | 0.0 |

This table provides calculated electronic properties for molecules containing functional groups present in this compound to provide context for its expected electronic structure.

Spectroscopic Simulations for Isomer Differentiation and Surface Interactions

Computational spectroscopy is a powerful tool for identifying and characterizing different isomers of a molecule and for studying their interactions with other chemical species, such as metal surfaces.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. DFT calculations can accurately predict the vibrational frequencies and intensities of these modes rsc.orgrsc.orgcardiff.ac.uk.

For this compound, characteristic vibrational modes would include the C=C=C stretching of the allene group, the C=O and O-H stretching of the carboxylic acid group, and various C-H bending and stretching modes. The calculated IR and Raman spectra can be compared with experimental data to confirm the structure of a synthesized compound. For polyenes, an increase in the number of conjugated double bonds leads to a shift in the C=C and C-C stretching bands to lower wavenumbers nih.gov.

Table 3: Calculated Characteristic Vibrational Frequencies for Functional Groups in Unsaturated Carboxylic Acids

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Carboxyl (C=O) | Stretching | 1700 - 1750 |

| Carboxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Allene (C=C=C) | Asymmetric Stretch | ~1950 |

| Alkene (C=C) | Stretching | 1620 - 1680 |

This table shows typical calculated vibrational frequencies for the key functional groups found in pentadienoic acids.

Electronic absorption spectroscopy, which measures the absorption of light in the ultraviolet and visible regions, provides information about the electronic transitions in a molecule. Time-dependent DFT (TD-DFT) can be used to simulate these spectra by calculating the energies and oscillator strengths of electronic excitations. The electronic absorption spectra of polyenes are characterized by a strong π-π* transition, the energy of which depends on the length of the conjugated system researchgate.netnih.gov.

Resonance Raman spectroscopy can provide enhanced signals for vibrational modes that are coupled to an electronic transition. By tuning the excitation wavelength to match an electronic absorption band, specific parts of the molecule can be selectively probed. This technique would be particularly useful for studying the allene or other conjugated systems within pentadienoic acid isomers.

The interaction of carboxylic acids with metal surfaces is important in various fields, including catalysis and nanoscience. Computational studies can elucidate the nature of the adsorption process, including the binding geometry, adsorption energy, and changes in the electronic structure of both the molecule and the metal nanocluster upon interaction.

Studies on the adsorption of carboxylic acids on gold surfaces have shown that the carboxyl group can bind to the metal atoms researchgate.net. The presence of unsaturation, such as the allene group in this compound, can also lead to interactions between the π-system and the metal surface. DFT calculations can model these interactions and predict the most stable adsorption configurations. For instance, studies on the adsorption of cysteine on gold nanoclusters have shown that the binding energy depends on the specific binding site on the cluster researchgate.net.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

For this compound, the allene moiety is a key site for reactivity. Allenes can undergo various reactions, including cycloadditions, electrophilic additions, and radical reactions. DFT calculations can be used to investigate the transition state structures and activation energies for these reactions, providing insights into the reaction pathways and predicting the major products.

For example, the 1,3-dipolar cycloaddition of allenes has been studied computationally, revealing that the reactivity and selectivity of the reaction are governed by orbital interactions researchgate.netnih.gov. Similarly, the Diels-Alder reaction of allenes has been investigated using DFT, which correctly predicts the observed diastereoselectivities scispace.com. These computational approaches can be applied to predict the reactivity of this compound in various pericyclic reactions msu.eduox.ac.ukudel.eduunina.it.

The carboxylic acid group can also participate in reactions, such as esterification or decarboxylation. Computational studies can model the mechanisms of these reactions, including the role of catalysts.

Transition State Characterization for Catalyzed Reactions

The characterization of transition states is a cornerstone of computational chemistry, providing a theoretical lens through which the feasibility and pathways of chemical reactions can be understood. For catalyzed reactions involving this compound, computational methods such as Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) are employed to model the intricate interactions between the substrate and the catalyst, be it a metallic complex or an enzyme's active site.

These studies focus on identifying the geometry of the transition state, a transient molecular configuration that represents the highest energy point along the reaction coordinate. The electronic structure and energy of this state are meticulously calculated to determine the activation energy of the reaction, which is a critical factor in determining the reaction rate. For instance, in a hypothetical acid-catalyzed hydration of the allene, computational models can elucidate the precise geometry of the proton transfer from the catalyst to one of the double bonds and the subsequent nucleophilic attack by water.

Key Parameters from Transition State Calculations:

| Parameter | Description | Typical Computational Method |

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | DFT, QM/MM |

| Imaginary Frequency | A vibrational mode with a negative frequency, confirming the structure as a true transition state. | DFT |

| Transition State Geometry | The specific arrangement of atoms at the highest point of the reaction energy profile, including bond lengths and angles. | DFT, QM/MM |

| Charge Distribution | The distribution of electron density in the transition state, revealing the electronic nature of the reaction. | Natural Bond Orbital (NBO) analysis |

These computational approaches allow for the systematic investigation of various catalytic cycles, predicting the most favorable reaction pathways and providing a detailed, atomistic understanding of the catalytic process.

Elucidation of Enzymatic Cleavage Mechanisms

The metabolism of unsaturated fatty acids, including those with allenic structures, is a complex process primarily occurring through the β-oxidation pathway. While direct computational studies on the enzymatic cleavage of this compound are not extensively documented, the metabolism of the closely related 4-pentenoic acid provides significant insights into the potential enzymatic fate of its allenic analogue.

Studies on rat heart mitochondria have shown that 4-pentenoic acid is metabolized to reactive intermediates, including 2,4-pentadienoyl-CoA and 3,4-pentadienoyl-CoA. nih.gov The latter, being the CoA ester of this compound, has been identified as a weak inhibitor of 3-ketoacyl-CoA thiolase, a key enzyme in the β-oxidation spiral. nih.gov This enzyme catalyzes the final step of each β-oxidation cycle, cleaving a 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA.

The inhibitory action of 3,4-pentadienoyl-CoA likely stems from the high reactivity of the allene moiety within the confined active site of the thiolase. The enzyme's catalytic mechanism involves a nucleophilic attack by a cysteine residue. It is plausible that the electrophilic central carbon of the allene in 3,4-pentadienoyl-CoA could react with this cysteine, leading to covalent modification and inactivation of the enzyme.

Computational modeling, specifically through QM/MM simulations, could provide a detailed picture of this inhibition mechanism. Such a study would involve:

Docking: Placing the 3,4-pentadienoyl-CoA molecule within the crystal structure of 3-ketoacyl-CoA thiolase.

QM/MM Simulation: Treating the substrate and the key active site residues with a high level of quantum mechanics theory, while the rest of the protein is modeled using classical mechanics.

Reaction Pathway Mapping: Simulating the nucleophilic attack of the active site cysteine on the allene to identify the transition state and calculate the activation barrier for the covalent modification.

This theoretical approach would elucidate the precise molecular interactions that govern the inhibitory activity of this allenic fatty acid metabolite.

Enzymes and Metabolites in the Metabolism of Related Unsaturated Fatty Acids:

| Enzyme | Substrate/Metabolite | Role in Pathway |

| Acyl-CoA Synthetase | 4-pentenoic acid | Activation to 4-pentenoyl-CoA |

| Acyl-CoA Dehydrogenase | 4-pentenoyl-CoA | Formation of 2,4-pentadienoyl-CoA |

| Enoyl-CoA Isomerase | 2,4-pentadienoyl-CoA | Isomerization to 3,4-pentadienoyl-CoA |

| 3-ketoacyl-CoA thiolase | 3,4-pentadienoyl-CoA | Target of inhibition |

Applications of Pentadienoic Acid Scaffolds in Advanced Organic Synthesis

Precursors for Heterocyclic Compound Synthesis

Penta-3,4-dienoic acid and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, most notably lactones. The inherent reactivity of the allene (B1206475) group, coupled with the presence of the carboxylic acid functionality, allows for efficient cyclization reactions.

One of the most prominent applications is the synthesis of γ-butyrolactones. For instance, the iodolactonization of 4-allenoic acids, a class of compounds to which this compound belongs, can be achieved with high stereoselectivity. The use of sterically demanding electrophilic iodination reagents allows for the efficient transfer of axial chirality from the allene to the newly formed stereocenter in the lactone ring, yielding optically active γ-butyrolactones with excellent Z/E selectivity ankara.edu.tr. This method has been successfully applied to the synthesis of naturally occurring compounds such as (+)-cis-whisky lactone and (+)-cis-3-methyl-4-decanolide ankara.edu.tr.

Gold-catalyzed cycloisomerization is another powerful tool for the synthesis of lactones from allenoic acids. Gold(I) complexes, in particular, have been shown to be effective catalysts for the regio- and stereoselective cyclization of optically pure 1,3-disubstituted γ-allenoic acids into chiral γ-vinylic γ-butyrolactones. This transformation proceeds with excellent axial-to-central chirality transfer nih.gov. Furthermore, rhodium catalysts have been employed in the coupling cyclization of 2,3-allenoic acids with 2,3-allenols to afford functionalized 2(5H)-furanone skeletons, which are important building blocks for bioactive compounds researchgate.netrsc.org.

The versatility of allenoic acids as precursors for heterocyclic synthesis is further demonstrated by their use in oxidation-cyclization reactions. Treatment of allenic carboxylic acids with dimethyldioxirane (B1199080) (DMDO) can lead to the formation of functionalized lactones through the involvement of allene oxide and spirodioxide intermediates researchgate.net.

| Catalyst/Reagent System | Allenoic Acid Type | Heterocyclic Product | Key Features |

|---|---|---|---|

| Sterically Demanding Iodine Reagent | 4-Allenoic Acids | Optically Active γ-Butyrolactones | High axial chirality transfer, excellent Z/E selectivity ankara.edu.tr |

| Gold(I) Complexes / AgOTf | 1,3-Disubstituted γ-Allenoic Acids | Chiral γ-Vinylic γ-Butyrolactones | Excellent axial-to-central chirality transfer nih.gov |

| [Cp*RhCl2]2 | 2,3-Allenoic Acids | 2(5H)-Furanones | Coupling with 2,3-allenols researchgate.netrsc.org |

| Dimethyldioxirane (DMDO) | Allenic Carboxylic Acids | Functionalized Lactones | Involves allene oxide and spirodioxide intermediates researchgate.net |

Chiral Pool Derivatization and Asymmetric Synthesis

The "chiral pool" refers to the collection of readily available, enantiopure natural products like amino acids, sugars, and terpenes, which serve as valuable starting materials for the synthesis of complex chiral molecules ankara.edu.trnih.gov. While this compound itself is not a primary member of the chiral pool, it can be derived from or used in conjunction with chiral pool precursors to generate valuable chiral building blocks and to develop stereoselective reaction pathways.

The synthesis of axially chiral allenes is a significant area of research, as these compounds are found in numerous natural products and are valuable intermediates in organic synthesis rsc.org. One common strategy involves the reaction of esters derived from chiral propargylic alcohols (which can be sourced from the chiral pool) with organocuprates illinois.edu. This approach allows for the transfer of chirality from a stereocenter to the allene axis.

Furthermore, catalytic asymmetric methods have been developed to synthesize chiral allenes from achiral or racemic precursors, providing access to allenes with two, three, or four substituents illinois.edu. These methods often employ chiral catalysts, which themselves can be derived from the chiral pool. The resulting enantiomerically enriched allenoic acids or their derivatives are then versatile chiral building blocks for subsequent transformations. For instance, enantiomerically enriched allenes can be prepared through catalytic asymmetric synthesis, and these can then be used in subsequent reactions to generate other chiral molecules researchgate.netrsc.org.

Pentadienoic acid scaffolds are excellent substrates for developing stereoselective reactions, where the axial chirality of the allene dictates the stereochemical outcome of the product.

A notable example is the Diels-Alder reaction. Axially chiral allenoic acid derivatives can undergo highly diastereoselective Diels-Alder reactions with dienes like 1,3-cyclopentadiene illinois.edunih.govfao.org. The stereoselectivity of these reactions can be influenced by the choice of Lewis acid catalyst, with cyclic derivatives often favoring exo-selective reactions and acyclic derivatives showing a preference for endo-products illinois.edunih.govfao.org. The transfer of chirality from the allene axis to the newly formed stereocenters in the bicyclic product is often nearly perfect nih.gov. This methodology has been successfully applied to the synthesis of sesquiterpenes such as β-santalol nih.gov.

The stereoselective iodolactonization of 4-allenoic acids, as mentioned earlier, is another prime example of a stereoselective reaction pathway. The axial chirality of the starting allenoic acid is efficiently transferred to the γ-butyrolactone product, allowing for the synthesis of optically active lactones with high diastereomeric and enantiomeric excess ankara.edu.tr.

| Reaction Type | Allenoic Acid Derivative | Key Stereochemical Outcome |

|---|---|---|

| Diels-Alder Reaction | Axially chiral allenoic acid derivatives | High diastereoselectivity, near-perfect chirality transfer illinois.edunih.govfao.org |

| Iodolactonization | Chiral 4-allenoic acids | High axial chirality transfer, excellent Z/E selectivity ankara.edu.tr |

Construction of Complex Polyene Systems

The unique reactivity of the allene moiety in pentadienoic acid scaffolds can be harnessed for the construction of complex polyene systems, which are important structural motifs in many natural products and functional materials nih.govacs.org.

Palladium-catalyzed cascade reactions have emerged as a powerful tool for the synthesis of cross-conjugated polyenes from allene-containing starting materials nih.govacs.org. In one such approach, an efficient oxidative C-C bond-forming cascade reaction involving the coupling of an enallene with an allenyne, followed by carbocyclization of the resulting palladium intermediate, affords functionalized cross-conjugated polyenes nih.govacs.org. This method allows for the highly regio- and stereoselective formation of these complex unsaturated systems under aerobic conditions, using environmentally friendly oxygen as the terminal oxidant acs.org.

The synthesis of polyenes can also be achieved through sequential C-H functionalization of styrenes with alkynes, a process that can lead to the formation of tri- and pentasubstituted 1,3,5-trienes with excellent regio- and stereoselectivity researchgate.netnih.gov. While not directly involving allenoic acids as starting materials, these methods highlight the importance of C-H activation strategies in polyene synthesis, which could potentially be adapted for allene-containing substrates.

Synthetic Utility in Accessing Diverse Functional Molecules

Beyond the synthesis of heterocycles and polyenes, the pentadienoic acid scaffold serves as a versatile platform for accessing a wide array of functionalized molecules. The reactivity of the allene can be tuned to participate in various transformations, including organometallic additions, radical reactions, and cycloadditions.

Organometallic reagents can add to the allene moiety, leading to the formation of new carbon-carbon bonds and the introduction of diverse functional groups. For example, the reaction of allenes with organometallic compounds is a key step in many synthetic sequences fiveable.meresearchgate.netmt.comlibretexts.org.

Radical-mediated functionalization of allenes offers another avenue for creating complex molecules. Radical additions to allenes can lead to trifunctionalized products where all three carbons of the allene are functionalized in a single pot nih.govfao.orgnih.govmdpi.commdpi.com. This approach provides a rapid increase in molecular complexity from simple starting materials.

Furthermore, the allene group can participate in various cycloaddition reactions beyond the Diels-Alder reaction, such as [3+2] and [2+2] cycloadditions, to form a variety of cyclic and bicyclic structures wikipedia.orglibretexts.orglibretexts.orgyoutube.com. These reactions open up pathways to a diverse range of carbocyclic and heterocyclic frameworks. The ability of allenoic acids and their derivatives to undergo these varied transformations makes them highly valuable in the synthesis of bioactive molecules and natural products nih.govumich.edumdpi.com.

Biological and Biochemical Research on Pentadienoic Acid Derivatives

Roles in Plant Biological Pathways and Regulation

Pentadienoic acid derivatives have been implicated in several key plant biological pathways, demonstrating their significance in the regulation of plant growth and interaction with the environment.

Abscisic Acid (ABA) Analogs and Biosynthetic Intermediates

While direct evidence for Penta-3,4-dienoic acid as an Abscisic Acid (ABA) analog or a direct biosynthetic intermediate is not extensively documented, the structural similarities of other pentadienoic acid derivatives to ABA and their roles in its biosynthesis are noteworthy. ABA is a crucial plant hormone that regulates various aspects of plant growth and development, including stress responses.

A significant finding in this area is the discovery of (+)-(2Z,4E)-5-(l′,4′-Dihydroxy- 6′,6′-dimethyl-2′-methylene-cyclohexyl)-3-methyl-2,4-pentadienoic Acid , a novel ABA analog isolated from the fungus Cercospora cruenta. This compound, which features a pentadienoic acid core, exhibits ABA-like activity, suggesting that the pentadienoic acid structure can mimic the biological functions of ABA nih.gov.

Furthermore, research has demonstrated that compounds with a pentadienoic acid backbone can serve as precursors in the biosynthesis of ABA. For instance, 5-(1,2-epoxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-cis-2-trans-4-dienoic acid has been shown to be converted into abscisic acid in plants aocs.org. This conversion highlights the role of pentadienoic acid derivatives as intermediates in the complex biosynthetic pathway of this essential plant hormone.

These findings underscore the potential for other pentadienoic acids, including this compound, to interact with ABA signaling pathways or be involved in ABA metabolism, although further research is needed to establish a direct link.

Phytotoxic Metabolite Identification and Characterization

Research has identified certain pentadienoic acid derivatives as phytotoxic metabolites, indicating their role in plant defense and competition. A notable example is pyrenophoric acid , a sesquiterpenoid penta-2,4-dienoic acid produced by the fungus Pyrenophora semeniperda. This fungus is being explored as a potential mycoherbicide for the control of invasive grasses oup.com.

Pyrenophoric acid, characterized as (2Z,4E)-5-[(7S,9S,10R,12R)-3,4-dihydroxy-2,2,6-trimethylcyclohexyl)]-3-methylpenta-2,4-dienoic acid, exhibits significant phytotoxicity. In bioassays, it has been shown to inhibit the coleoptile elongation of cheatgrass (Bromus tectorum), a major weed in cereal crops and rangelands oup.com. The phytotoxic effects of pyrenophoric acid are additive with other toxic compounds produced by the fungus, suggesting a synergistic action in suppressing plant growth oup.com.

The structural similarity of pyrenophoric acid to abscisic acid further suggests a potential mode of action involving the disruption of hormonal signaling pathways in the target plant oup.com. This discovery highlights the potential of pentadienoic acid derivatives as natural herbicides and provides a basis for studying the phytotoxic properties of other related compounds like this compound.

Modulation of Plant Stress Responses

While direct studies on the modulation of plant stress responses by this compound are limited, the involvement of structurally related compounds, particularly those with an allene (B1206475) functional group, in stress signaling pathways is well-established. Allenic acids are key intermediates in the biosynthesis of jasmonates, a class of phytohormones that play a critical role in mediating responses to a wide range of biotic and abiotic stresses nih.govresearchgate.net.

The biosynthesis of jasmonic acid (JA) is initiated from α-linolenic acid, which is converted to an unstable allene oxide by the enzyme allene oxide synthase. This allene oxide is then cyclized by allene oxide cyclase to form the precursor of JA nih.gov. The activation of the jasmonate signaling pathway is a common response to stresses such as wounding, pathogen attack, and salinity nih.govresearchgate.net.

For example, studies on wheat have shown that the overexpression of the TaAOC1 gene, which encodes an allene oxide cyclase, enhances salinity tolerance. This enhanced tolerance is associated with an increased accumulation of JA, demonstrating the direct link between the allene oxide pathway and stress mitigation nih.gov. Given that this compound is an allenic acid, it is plausible that it could influence plant stress responses by interacting with the jasmonate biosynthesis or signaling pathways. However, specific research to confirm this hypothesis is required.

Enzymatic Transformations and Biodegradation Mechanisms

The enzymatic transformations and biodegradation of pentadienoic acid derivatives are areas of growing research interest, aimed at understanding their metabolic fate and potential for bioremediation.

Carbon-Carbon Bond Hydrolase Activity and Substrate Specificity

One of the well-characterized C-C bond hydrolases is fumarylacetoacetate hydrolase (FAH), which catalyzes the final step in the catabolism of tyrosine and phenylalanine nih.gov. This enzyme utilizes a metal cofactor and a catalytic dyad to hydrolyze the carbon-carbon bond in fumarylacetoacetate nih.gov. The substrate specificity of such hydrolases is typically high, and it is uncertain whether they would act on a small, unsaturated molecule like this compound without specific adaptations.

The enzymatic cleavage of C-C bonds can also be achieved by other classes of enzymes, such as those involved in the degradation of aromatic compounds nih.gov. It is conceivable that microorganisms possessing pathways for the degradation of unsaturated fatty acids might harbor enzymes capable of acting on the allenic structure of this compound, potentially through hydrolytic cleavage. However, dedicated research is needed to identify and characterize such enzymes and their substrate specificity for allenic acids.

Hydroxylation and Catabolic Pathways in Biological Systems

Hydroxylation is a common initial step in the catabolism of organic compounds, increasing their water solubility and preparing them for further degradation google.com. This reaction is often catalyzed by hydroxylases, such as cytochrome P450 monooxygenases google.com. In the context of fatty acids, hydroxylation can lead to the formation of various bioactive molecules or initiate their breakdown.

While specific catabolic pathways for this compound have not been elucidated, the general principles of fatty acid degradation can provide some insights. Short-chain fatty acids are typically metabolized through β-oxidation, a process that sequentially shortens the carbon chain. However, the presence of the allene group in this compound would likely require specialized enzymatic machinery for its degradation.

The metabolism of a related compound, 4-pentenoic acid, has been studied and involves β-oxidation, leading to the formation of reactive intermediates that can inhibit key enzymes in fatty acid metabolism sigmaaldrich.com. It is possible that the catabolism of this compound could follow a similar initial pathway, but the reactivity of the allene group would likely lead to unique metabolic intermediates and end products. Further research into the microbial and plant enzymes that can act on allenic acids is necessary to understand the complete catabolic pathway of this compound in biological systems.

Data on Relevant Pentadienoic Acid Derivatives and Related Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Biological Relevance |

| This compound | C5H6O2 | 98.10 | The subject of this article; potential roles in plant biology are being investigated. |

| Abscisic Acid (ABA) | C15H20O4 | 264.32 | A major plant hormone involved in stress responses and development. |

| (+)-(2Z,4E)-5-(l′,4′-Dihydroxy- 6′,6′-dimethyl-2′-methylene-cyclohexyl)-3-methyl-2,4-pentadienoic Acid | C19H28O4 | 320.42 | A novel ABA analog with a pentadienoic acid structure. nih.gov |

| 5-(1,2-epoxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-cis-2-trans-4-dienoic acid | C19H28O3 | 304.42 | A biosynthetic precursor to Abscisic Acid in plants. aocs.org |

| Pyrenophoric acid | C19H28O4 | 320.42 | A phytotoxic sesquiterpenoid penta-2,4-dienoic acid. oup.com |

| Jasmonic Acid (JA) | C12H18O3 | 210.27 | A plant hormone crucial for stress responses, synthesized via an allene oxide pathway. nih.govresearchgate.net |

| α-Linolenic acid | C18H30O2 | 278.43 | A precursor for jasmonic acid biosynthesis. nih.gov |

| Fumarylacetoacetate | C8H8O6 | 200.14 | A substrate for the carbon-carbon bond hydrolase, fumarylacetoacetate hydrolase. nih.gov |

| 4-Pentenoic acid | C5H8O2 | 100.12 | A related unsaturated short-chain fatty acid whose metabolism has been studied. sigmaaldrich.com |

Molecular Interactions with Biological Receptors

The biological effects of pentadienoic acid derivatives are often initiated by their interaction with specific biological receptors. Understanding these molecular interactions is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents. Free fatty acid receptors (FFARs), a group of G protein-coupled receptors (GPCRs), have emerged as important targets for fatty acids and their derivatives, mediating a variety of physiological responses.

Ligand Activity at Free Fatty Acid Receptors

Free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), is a key receptor that is activated by medium to long-chain fatty acids. This activation is significant in various physiological processes, including the regulation of insulin (B600854) secretion from pancreatic β-cells. While direct experimental data on the activity of this compound at FFA1 is limited, the structural characteristics of this compound suggest it may act as a ligand for this receptor.

FFA1 is known to be activated by a range of saturated and unsaturated fatty acids. The length of the carbon chain and the degree of unsaturation are important determinants of agonist activity. For instance, fatty acids with a chain length of 10 to 18 carbons generally exhibit potent agonistic activity at FFA1. Although this compound has a shorter carbon chain (C5), the presence of unsaturation in the form of an allene group could influence its binding affinity and efficacy. It is plausible that the unique spatial arrangement of the allenic system could allow for specific interactions within the ligand-binding pocket of FFA1, potentially compensating for its shorter chain length.

The activation of FFA1 by fatty acid agonists typically leads to the coupling of the receptor to Gαq/11 G-proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately result in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), leading to cellular responses such as insulin secretion.

| Fatty Acid Ligand | Carbon Chain Length | Receptor Specificity | Typical Effect |

| Palmitic Acid | C16:0 | FFA1 | Insulin Secretion |

| Oleic Acid | C18:1 | FFA1 | Insulin Secretion |

| Linoleic Acid | C18:2 | FFA1 | Insulin Secretion |

| Propionic Acid | C3:0 | FFAR2, FFAR3 | Anti-inflammatory |

| Butyric Acid | C4:0 | FFAR2, FFAR3 | Gut Homeostasis |

This table presents a summary of the ligand activity of various fatty acids at free fatty acid receptors, providing a basis for hypothesizing the potential activity of this compound.

Mechanistic Studies of Receptor Binding